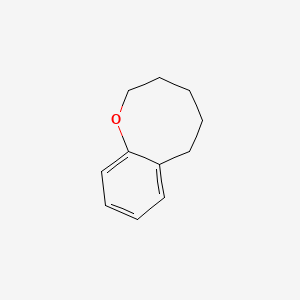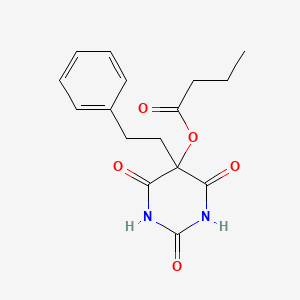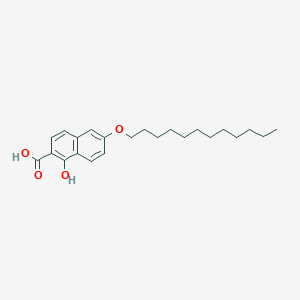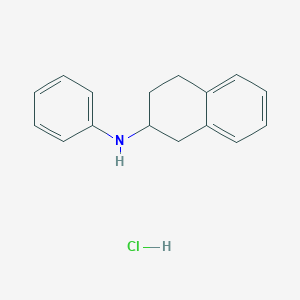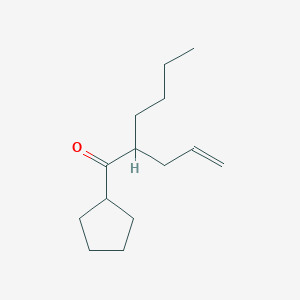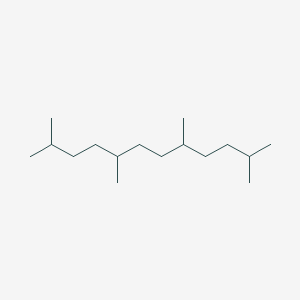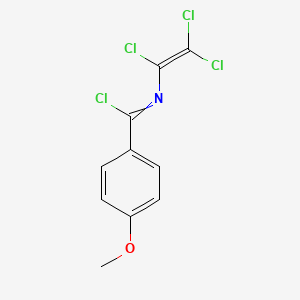
4-Methoxy-N-(trichloroethenyl)benzene-1-carboximidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-N-(trichloroethenyl)benzene-1-carboximidoyl chloride is an organic compound characterized by a benzene ring substituted with a methoxy group, a trichloroethenyl group, and a carboximidoyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(trichloroethenyl)benzene-1-carboximidoyl chloride typically involves the following steps:
Formation of the Benzene Derivative: The starting material, 4-methoxybenzene, undergoes electrophilic substitution reactions to introduce the trichloroethenyl group and the carboximidoyl chloride group.
Electrophilic Aromatic Substitution:
Formation of Carboximidoyl Chloride: The carboximidoyl chloride group is introduced by reacting the intermediate product with phosgene (COCl2) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-N-(trichloroethenyl)benzene-1-carboximidoyl chloride undergoes various chemical reactions, including:
Electrophilic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution reactions, making it more reactive to electrophiles.
Nucleophilic Substitution: The presence of the carboximidoyl chloride group allows for nucleophilic substitution reactions, where nucleophiles can replace the chloride atom.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., AlCl3, FeBr3) as catalysts.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) can be used under elevated temperatures and pressures.
Major Products
Electrophilic Substitution: Products include halogenated derivatives of the compound.
Nucleophilic Substitution: Products include substituted amides or esters, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-N-(trichloroethenyl)benzene-1-carboximidoyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Methoxy-N-(trichloroethenyl)benzene-1-carboximidoyl chloride involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The methoxy group enhances the reactivity of the benzene ring, facilitating electrophilic attacks, while the carboximidoyl chloride group allows for nucleophilic substitutions . These interactions can lead to the formation of various products depending on the reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxybenzoyl Chloride: Similar in structure but lacks the trichloroethenyl group.
4-Methoxy-N-(trichloroethenyl)benzamide: Similar but with an amide group instead of the carboximidoyl chloride group.
Uniqueness
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.
Eigenschaften
CAS-Nummer |
54682-99-4 |
|---|---|
Molekularformel |
C10H7Cl4NO |
Molekulargewicht |
299.0 g/mol |
IUPAC-Name |
4-methoxy-N-(1,2,2-trichloroethenyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C10H7Cl4NO/c1-16-7-4-2-6(3-5-7)9(13)15-10(14)8(11)12/h2-5H,1H3 |
InChI-Schlüssel |
FSKFPVALUVZQFX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=NC(=C(Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethyl-1-[2-(1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14647766.png)
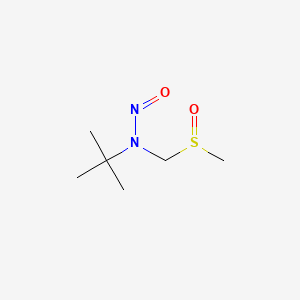
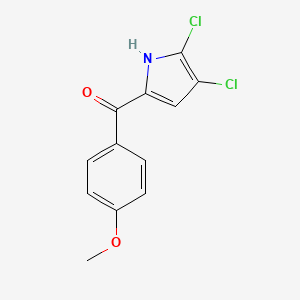
![1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea](/img/structure/B14647790.png)
